
2-Isocyanato-1-methyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isocyanato-1-methyl-1H-imidazole is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of an isocyanate group (-N=C=O) attached to the second carbon of the imidazole ring and a methyl group attached to the first nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isocyanato-1-methyl-1H-imidazole typically involves the reaction of 1-methyl-1H-imidazole with phosgene or its derivatives. The reaction proceeds under controlled conditions to ensure the selective formation of the isocyanate group. The general reaction can be represented as follows: [ \text{1-Methyl-1H-imidazole} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of safer and more efficient phosgene substitutes, such as diphosgene or triphosgene. These reagents offer better handling and reduced toxicity compared to phosgene. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Isocyanato-1-methyl-1H-imidazole can undergo various chemical reactions, including:
Nucleophilic Addition: The isocyanate group is highly reactive towards nucleophiles, leading to the formation of ureas, carbamates, and other derivatives.
Substitution Reactions: The methyl group attached to the nitrogen can participate in substitution reactions, allowing for further functionalization of the imidazole ring.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isocyanate group.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile to enhance the reactivity of the isocyanate group.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Wissenschaftliche Forschungsanwendungen
2-Isocyanato-1-methyl-1H-imidazole has found applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives due to its reactive isocyanate group.
Wirkmechanismus
The mechanism of action of 2-Isocyanato-1-methyl-1H-imidazole primarily involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins, enzymes, and other cellular components. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the system.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-1H-imidazole: Lacks the isocyanate group but shares the imidazole ring structure.
2-Isocyanato-1H-imidazole: Similar structure but without the methyl group on the nitrogen atom.
1-Methyl-2-imidazolecarboxaldehyde: Contains an aldehyde group instead of an isocyanate group.
Uniqueness: 2-Isocyanato-1-methyl-1H-imidazole is unique due to the presence of both the isocyanate and methyl groups, which confer distinct reactivity and functionalization potential. This combination makes it a versatile compound for various synthetic and research applications.
Eigenschaften
Molekularformel |
C5H5N3O |
|---|---|
Molekulargewicht |
123.11 g/mol |
IUPAC-Name |
2-isocyanato-1-methylimidazole |
InChI |
InChI=1S/C5H5N3O/c1-8-3-2-6-5(8)7-4-9/h2-3H,1H3 |
InChI-Schlüssel |
CMCJLURTYJCCLY-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


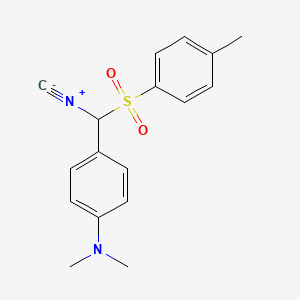
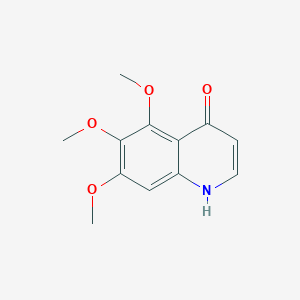
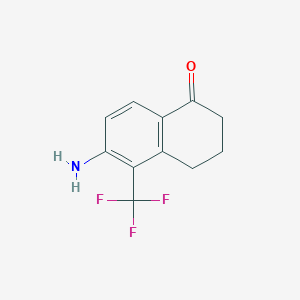
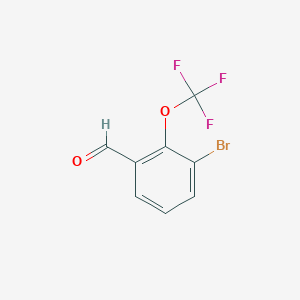

![1-Phenyl-4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole](/img/structure/B14122385.png)
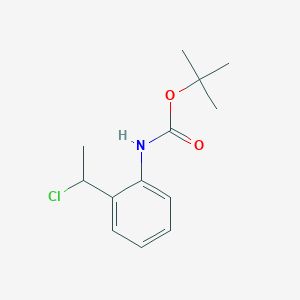
![(2E)-[2-(2,4-dimethylphenyl)hydrazinylidene]{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}ethanenitrile](/img/structure/B14122406.png)

![(4-{[(5-{[(3-chlorophenyl)methyl]oxy}-2-methylphenyl)carbonyl]amino}-3-methylphenyl)acetic Acid](/img/structure/B14122415.png)


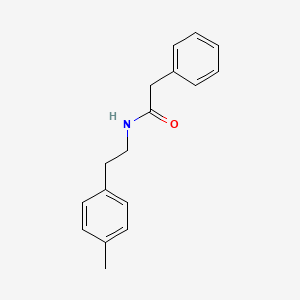
![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B14122429.png)
